molecular formula C15H12ClFN2O6S B13343315 Benzenesulfonylfluoride, 4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-2-methyl- CAS No. 25292-73-3

Benzenesulfonylfluoride, 4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-2-methyl-

Cat. No.: B13343315
CAS No.: 25292-73-3
M. Wt: 402.8 g/mol
InChI Key: ZXOAGJGCWRDKPQ-UHFFFAOYSA-N
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Description

4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride is a complex organic compound characterized by its unique chemical structure, which includes a chlorinated nitrophenoxy group, an acetamido group, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4-nitrophenol with acetic anhydride to form 2-(2-chloro-4-nitrophenoxy)acetic acid . This intermediate is then reacted with 2-methylbenzene-1-sulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of 4-(2-(2-chloro-4-aminophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride.

    Hydrolysis: Formation of the corresponding sulfonic acid derivative.

Mechanism of Action

The mechanism of action of 4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can react with nucleophilic residues in the active site of enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity . This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenoxyacetic acid: Shares the chlorinated nitrophenoxy group but lacks the acetamido and sulfonyl fluoride groups.

    4-Chloro-2-nitroaniline: Contains the chlorinated nitrophenoxy group but differs in the presence of an aniline group instead of the acetamido and sulfonyl fluoride groups.

Uniqueness

4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl fluoride group, in particular, distinguishes it from other similar compounds and contributes to its potential as an enzyme inhibitor and a versatile reagent in organic synthesis.

Properties

CAS No.

25292-73-3

Molecular Formula

C15H12ClFN2O6S

Molecular Weight

402.8 g/mol

IUPAC Name

4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-2-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C15H12ClFN2O6S/c1-9-6-10(2-5-14(9)26(17,23)24)18-15(20)8-25-13-4-3-11(19(21)22)7-12(13)16/h2-7H,8H2,1H3,(H,18,20)

InChI Key

ZXOAGJGCWRDKPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

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